6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique combination of cyclopropyl and propyl groups attached to an oxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Oxazolo-Pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.
Addition of the Propyl Group: The propyl group is usually added through alkylation reactions, employing propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., propyl bromide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Alkylated derivatives, amines, thiols
Scientific Research Applications
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of cyclopropyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, stability, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPXIDJQVMEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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